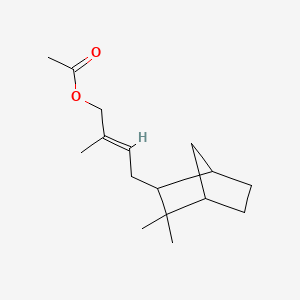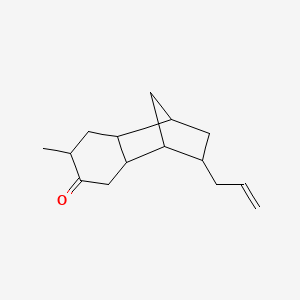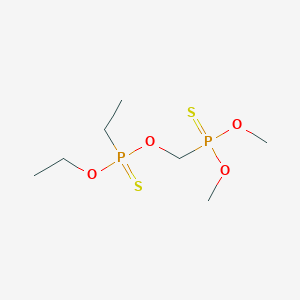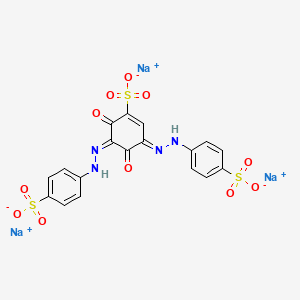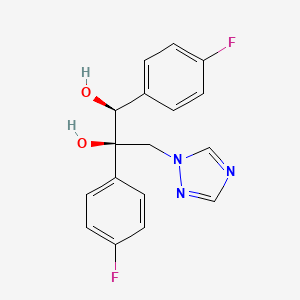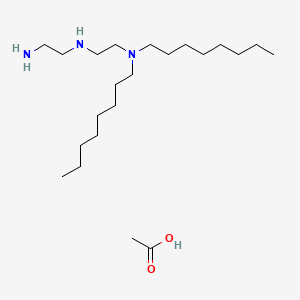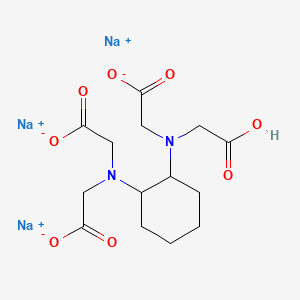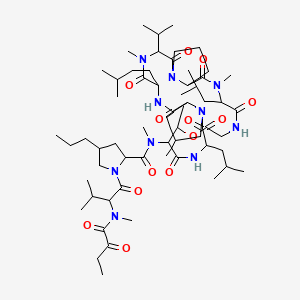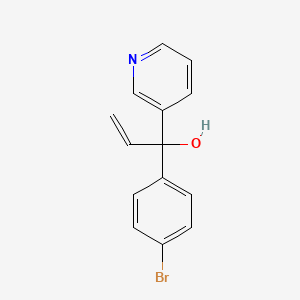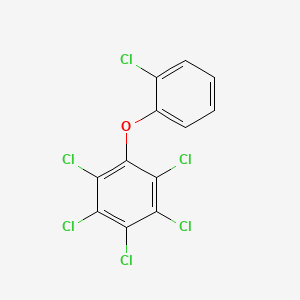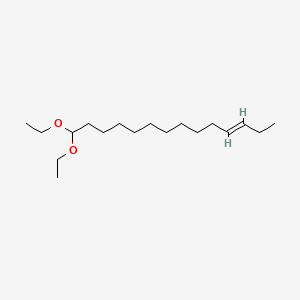
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate is a chemical compound known for its unique structure and properties. It belongs to the class of imidazole derivatives, which are heterocyclic compounds containing nitrogen atoms. This compound is often used in various scientific and industrial applications due to its versatile chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of undecylamine with glyoxal in the presence of acetic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. Purification steps such as crystallization or distillation are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of imidazole salts .
Wissenschaftliche Forschungsanwendungen
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex imidazole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar in structure but with a longer alkyl chain.
1H-Imidazole, 4,5-dihydro-2-undecyl-: Closely related but differs in the position of functional groups.
Uniqueness
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate stands out due to its specific sodium salt form, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where these characteristics are desired .
Eigenschaften
CAS-Nummer |
94199-63-0 |
|---|---|
Molekularformel |
C16H29N2NaO2 |
Molekulargewicht |
304.40 g/mol |
IUPAC-Name |
sodium;2-(2-undecyl-4,5-dihydroimidazol-1-yl)acetate |
InChI |
InChI=1S/C16H30N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15-17-12-13-18(15)14-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
CXPCCVSLEPOZQM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC1=NCCN1CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


